![molecular formula C23H19BrN4OS B3897184 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-bromobenzylidene)acetohydrazide](/img/structure/B3897184.png)
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-bromobenzylidene)acetohydrazide
Übersicht
Beschreibung
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-bromobenzylidene)acetohydrazide, also known as BBAAH, is a chemical compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-bromobenzylidene)acetohydrazide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cancer cell proliferation, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity towards cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to improve glucose tolerance in diabetic mice by enhancing insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-bromobenzylidene)acetohydrazide in lab experiments is its relatively simple synthesis method. In addition, this compound has demonstrated promising results in vitro and in vivo studies. However, one limitation of using this compound is its low solubility in aqueous solutions, which may limit its bioavailability.
Zukünftige Richtungen
For research on 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-bromobenzylidene)acetohydrazide include investigating its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the exact mechanism of action of this compound needs to be elucidated in order to optimize its therapeutic potential. Finally, the development of more soluble analogs of this compound may improve its bioavailability and increase its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-bromobenzylidene)acetohydrazide has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and diabetes. In vitro studies have demonstrated that this compound exhibits cytotoxicity towards cancer cells and inhibits the production of inflammatory cytokines. Furthermore, this compound has been shown to improve glucose tolerance in diabetic mice.
Eigenschaften
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-bromophenyl)methylideneamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4OS/c24-19-11-5-4-10-18(19)14-25-27-22(29)16-30-23-26-20-12-6-7-13-21(20)28(23)15-17-8-2-1-3-9-17/h1-14H,15-16H2,(H,27,29)/b25-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPHADZTHFXMAW-AFUMVMLFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.